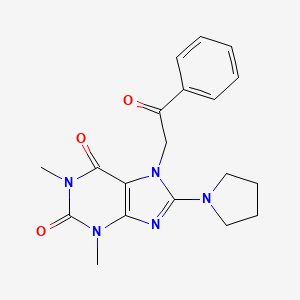![molecular formula C23H18N2O5 B3448414 4-{[3-(1,3-Benzoxazol-2-yl)phenyl]carbamoyl}-2-methoxyphenyl acetate](/img/structure/B3448414.png)
4-{[3-(1,3-Benzoxazol-2-yl)phenyl]carbamoyl}-2-methoxyphenyl acetate
Overview
Description
4-{[3-(1,3-Benzoxazol-2-yl)phenyl]carbamoyl}-2-methoxyphenyl acetate is a complex organic compound that features a benzoxazole moiety, which is known for its diverse biological and photophysical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(1,3-Benzoxazol-2-yl)phenyl]carbamoyl}-2-methoxyphenyl acetate typically involves multiple steps. One common route starts with the preparation of the benzoxazole core. This can be achieved by reacting 2-aminophenol with a carboxylic acid derivative under dehydrating conditions. The resulting benzoxazole is then coupled with a phenyl isocyanate to form the carbamoyl intermediate. Finally, the methoxyphenyl acetate moiety is introduced through an esterification reaction using acetic anhydride and a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-{[3-(1,3-Benzoxazol-2-yl)phenyl]carbamoyl}-2-methoxyphenyl acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzoxazole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 4-{[3-(1,3-Benzoxazol-2-yl)phenyl]carbamoyl}-2-hydroxyphenyl acetate.
Reduction: Formation of 4-{[3-(1,3-Benzoxazol-2-yl)phenyl]amino}-2-methoxyphenyl acetate.
Substitution: Formation of nitro or halogenated derivatives of the benzoxazole ring.
Scientific Research Applications
4-{[3-(1,3-Benzoxazol-2-yl)phenyl]carbamoyl}-2-methoxyphenyl acetate has several scientific research applications:
Chemistry: Used as a fluorescent probe due to its excellent photophysical properties.
Biology: Investigated for its potential as an antimicrobial agent against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of optical brighteners and dyes.
Mechanism of Action
The mechanism of action of 4-{[3-(1,3-Benzoxazol-2-yl)phenyl]carbamoyl}-2-methoxyphenyl acetate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In the context of its anticancer activity, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Benzoxazol-2-yl)-2-pyridinol
- 4-(1,3-Benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole
- 3-(1,3-Benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one
Uniqueness
4-{[3-(1,3-Benzoxazol-2-yl)phenyl]carbamoyl}-2-methoxyphenyl acetate is unique due to its combination of a benzoxazole moiety with a carbamoyl and methoxyphenyl acetate group. This structural arrangement imparts distinct photophysical properties and biological activities, making it a versatile compound for various applications .
Properties
IUPAC Name |
[4-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamoyl]-2-methoxyphenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5/c1-14(26)29-20-11-10-15(13-21(20)28-2)22(27)24-17-7-5-6-16(12-17)23-25-18-8-3-4-9-19(18)30-23/h3-13H,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEUKQFQYNGMMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B3448331.png)
![N-(3,4-dichlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B3448336.png)

![2-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3448349.png)

![2-METHOXY-5-[3-(1-OXO-4-PHENYL-1,2-DIHYDROPHTHALAZIN-2-YL)PROPANAMIDO]BENZAMIDE](/img/structure/B3448355.png)
![N-BENZYL-3-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]PROPANAMIDE](/img/structure/B3448362.png)
![4-(4-METHYLPHENYL)-2-[3-OXO-3-(4-PHENYLPIPERAZIN-1-YL)PROPYL]-1,2-DIHYDROPHTHALAZIN-1-ONE](/img/structure/B3448370.png)
![ethyl 2-[5,7-dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B3448394.png)
![2-(3,4-dimethoxyphenyl)-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B3448410.png)
![6-(1,3-benzodioxol-5-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B3448423.png)
![6-(5-chloro-2-pyridinyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B3448429.png)
![N-(5-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B3448435.png)
![N-{2-[(4-chlorobenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B3448438.png)
